4-(2,4-Dichlorophenoxy)benzonitrile

Overview

Description

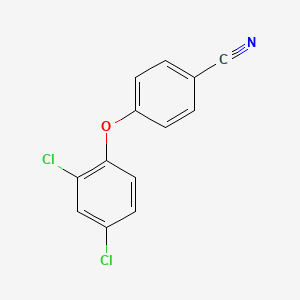

4-(2,4-Dichlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,4-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

4-(2,4-Dichlorophenoxy)benzonitrile is a selective systemic herbicide . It primarily targets broadleaf weeds . The compound’s primary targets are the growth tips of stems and roots .

Mode of Action

The compound interacts with its targets by inhibiting growth at the tips of stems and roots . This interaction results in uncontrolled growth in these areas, leading to the death of the weed .

Biochemical Pathways

It is known that the compound’s active metabolite, 2,4-d, disrupts normal plant growth by causing uncontrolled cell division and growth . This leads to the formation of abnormal and non-functional plant tissues, ultimately resulting in the death of the plant .

Pharmacokinetics

It is known that the compound is highly water-soluble , suggesting that it can be readily absorbed and distributed within the plant. The compound is metabolized into 2,4-D, which is the active form that exerts the herbicidal effect

Result of Action

The result of the action of this compound is the death of broadleaf weeds . The compound causes uncontrolled growth at the tips of stems and roots, leading to the formation of abnormal and non-functional plant tissues . This disrupts the normal growth and development of the plant, ultimately leading to its death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s high water solubility suggests that it can be easily washed away by rain or irrigation, potentially reducing its efficacy. Additionally, the compound may persist in aquatic systems under certain conditions , potentially impacting non-target organisms

Biochemical Analysis

Biochemical Properties

4-(2,4-Dichlorophenoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been observed to interact with glutathione S-transferases, which are involved in the detoxification of harmful substances in cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to alterations in the expression of genes related to oxidative stress and apoptosis . Furthermore, this compound has been found to disrupt cellular homeostasis by affecting the balance of reactive oxygen species (ROS) within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to the accumulation of unmetabolized xenobiotics in cells. This inhibition occurs through the binding of this compound to the heme group of the enzyme, preventing the enzyme from catalyzing its usual reactions . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that promote cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions. Prolonged exposure to this compound can lead to cumulative effects on cellular function. In vitro studies have shown that long-term exposure to this compound can result in persistent oxidative stress and chronic inflammation in cells . In vivo studies have also indicated that this compound can cause long-term alterations in tissue function, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, leading to liver and kidney damage . Threshold effects have been observed, with certain dosages resulting in a sudden increase in adverse effects. Chronic exposure to high doses of this compound has also been associated with the development of tumors in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes into various metabolites, which are then conjugated with glutathione by glutathione S-transferases . These conjugates are subsequently excreted from the body through the urine. The metabolic pathways of this compound also involve interactions with other enzymes, such as sulfotransferases and UDP-glucuronosyltransferases, which further modify the compound for excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which helps in its distribution to various cellular compartments . The localization and accumulation of this compound within tissues are influenced by its affinity for these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . Within the endoplasmic reticulum, this compound interacts with cytochrome P450 enzymes, while in the mitochondria, it can affect the electron transport chain and induce oxidative stress . The activity and function of this compound are closely linked to its subcellular localization, as these interactions determine its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)benzonitrile typically involves the reaction of 2,4-dichlorophenol with 4-cyanophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitrile group.

Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles.

Oxidation: Oxidized derivatives of this compound.

Reduction: 4-(2,4-Dichlorophenoxy)benzylamine.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichlorobenzonitrile

- 4-(2,4-Dichlorophenoxy)butyronitrile

- 2,4-Dichlorophenoxyacetic acid

Uniqueness

4-(2,4-Dichlorophenoxy)benzonitrile is unique due to its specific substitution pattern and the presence of both nitrile and dichlorophenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

4-(2,4-Dichlorophenoxy)benzonitrile, commonly known as a systemic herbicide, is primarily used for the control of broadleaf weeds. This compound has garnered attention not only for its herbicidal properties but also for its biochemical interactions and potential effects on various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and implications for both plant and animal systems.

Target of Action

this compound selectively targets broadleaf weeds through the inhibition of growth at the tips of stems and roots. The compound’s active metabolite, 2,4-D, disrupts normal plant growth by inducing uncontrolled cell division and growth, leading to the death of targeted plants.

Biochemical Pathways

The compound interacts with critical enzymes involved in plant metabolism. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics. This inhibition results in the accumulation of unmetabolized compounds within plant cells, leading to detrimental effects on growth and development.

Cellular Effects

Impact on Cellular Processes

Research indicates that this compound influences several cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Modulation of this pathway affects gene expression related to oxidative stress and apoptosis.

Oxidative Stress

In studies involving aquatic organisms such as goldfish (Carassius auratus), exposure to related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) revealed alterations in oxidative stress markers. Elevated levels of glutathione were observed in muscle tissues following exposure to specific concentrations, suggesting a response to oxidative stress induced by these herbicides .

Pharmacokinetics

Solubility and Stability

this compound is characterized by high water solubility, which affects its efficacy and stability in various environmental conditions. This solubility facilitates its uptake by plants but also raises concerns regarding its persistence in aquatic environments and potential bioaccumulation.

Study on Fish Exposure

A significant study assessed the effects of 2,4-D exposure on goldfish over a period of 96 hours. The findings indicated that while some metabolic indices were affected, overall muscle function remained largely unchanged at environmentally relevant concentrations. This suggests a level of resilience in aquatic organisms against short-term exposure to herbicides .

Herbicide Efficacy Trials

Field trials have demonstrated that this compound effectively controls a range of broadleaf weeds in agricultural settings. The compound's ability to inhibit growth at critical developmental stages has been documented extensively in agricultural research literature.

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIAUSRLITERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363428 | |

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24789-52-4 | |

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.